Cas no 946716-26-3 (2-(3-Methoxypropoxy)-4-methylaniline)
2-(3-Methoxypropoxy)-4-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-Methoxypropoxy)-4-methylaniline
- 946716-26-3
- DTXSID601274452
- BB 0253590
- WMB71626
- 2-(3-Methoxypropoxy)-4-methylbenzenamine
- SCHEMBL16372537
- AKOS005264484
-
- MDL: MFCD08688107
- Inchi: 1S/C11H17NO2/c1-9-4-5-10(12)11(8-9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3
- InChI Key: LXLWBSKDDGKTII-UHFFFAOYSA-N
- SMILES: O(C1C=C(C)C=CC=1N)CCCOC
Computed Properties
- Exact Mass: 195.125928785g/mol
- Monoisotopic Mass: 195.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 44.5Ų
2-(3-Methoxypropoxy)-4-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022201-1g |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 1g |
5119CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022201-500mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 500mg |
3332CNY | 2021-05-07 | ||
| TRC | M342643-5mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342643-10mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 10mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M342643-50mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 50mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022201-1g |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 1g |
5119.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 022201-500mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 500mg |
3332.0CNY | 2021-07-13 | ||
| A2B Chem LLC | AX17796-500mg |
2-(3-Methoxypropoxy)-4-methylaniline |
946716-26-3 | 500mg |
$292.00 | 2024-07-18 |
2-(3-Methoxypropoxy)-4-methylaniline Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(3-Methoxypropoxy)-4-methylaniline
Introduction to 2-(3-Methoxypropoxy)-4-methylaniline (CAS No. 946716-26-3)
2-(3-Methoxypropoxy)-4-methylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 946716-26-3, is a significant compound in the realm of pharmaceutical chemistry and chemical biology. This aromatic amine derivative has garnered attention due to its unique structural features and potential applications in drug discovery and molecular research. The compound's structure consists of a benzene ring substituted with a methyl group at the 4-position and an aniline moiety linked to a 3-methoxypropyl ether side chain. Such a configuration makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of bioactive agents.
The 2-(3-Methoxypropoxy)-4-methylaniline molecule exhibits interesting physicochemical properties that contribute to its utility in medicinal chemistry. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity and interaction with biological targets. Specifically, the methoxy group at the 3-position and the aniline nitrogen enhance the compound's solubility in polar solvents, making it suitable for various biochemical assays. Additionally, the propyl ether side chain introduces flexibility, which can be exploited to fine-tune pharmacokinetic profiles in drug candidates.
In recent years, there has been growing interest in exploring novel aniline derivatives for their therapeutic potential. The 2-(3-Methoxypropoxy)-4-methylaniline structure serves as a valuable scaffold for designing molecules with enhanced efficacy and reduced toxicity. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to modulate enzyme activity by binding to specific pockets within target proteins has been highlighted in several preclinical studies.
One of the most compelling aspects of 2-(3-Methoxypropoxy)-4-methylaniline is its role as a building block in combinatorial chemistry libraries. By varying substituents on different parts of the molecule, researchers can generate diverse analogs with tailored properties. This approach has led to the identification of several lead compounds that show promise in early-stage clinical trials. The ease with which this compound can be modified underscores its importance as a synthetic intermediate in modern drug discovery pipelines.
The synthesis of 2-(3-Methoxypropoxy)-4-methylaniline typically involves multi-step organic reactions, starting from commercially available precursors such as aniline derivatives and methoxymethyl halides. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methodologies highlight the compound's significance in industrial-scale production, where efficiency and reproducibility are paramount.
From a computational chemistry perspective, 2-(3-Methoxypropoxy)-4-methylaniline has been extensively studied using molecular modeling tools. These simulations have provided insights into its binding interactions with biological targets, aiding in rational drug design. For example, docking studies have revealed that this compound can effectively compete with natural substrates at certain enzyme active sites, suggesting its potential as an inhibitor or modulator. Such findings are critical for optimizing lead compounds before they enter more rigorous testing phases.
The pharmacological profile of 2-(3-Methoxypropoxy)-4-methylaniline has been further investigated through in vitro assays. These experiments have shown that it exhibits moderate affinity for various receptors and enzymes, depending on the substitution pattern. Notably, derivatives of this compound have demonstrated anti-inflammatory properties by inhibiting key signaling pathways involved in immune responses. This aligns with current trends in therapeutic development, where targeting inflammation is a major focus for treating chronic diseases.
Environmental considerations also play a role in evaluating compounds like 2-(3-Methoxypropoxy)-4-methylaniline. Researchers are increasingly interested in developing molecules that are biodegradable or have low environmental impact during their synthesis and application phases. While this specific derivative has not yet been extensively studied from an ecological standpoint, ongoing research aims to incorporate green chemistry principles into its production process. Such efforts are essential for ensuring sustainable practices in pharmaceutical manufacturing.
The future prospects of 2-(3-Methoxypropoxy)-4-methylaniline remain promising as new methodologies emerge in chemical biology and drug discovery. Advances in automation and high-throughput screening technologies will likely accelerate the identification of novel derivatives with improved pharmacological properties. Additionally, collaborations between academic institutions and pharmaceutical companies will foster innovation by combining expertise across disciplines.
In conclusion,2-(3-Methoxypropoxy)-4-methylaniline (CAS No. 946716-26-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As scientific understanding progresses,this derivative will continue to play a pivotal role in advancing therapeutic strategies across multiple therapeutic areas.
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